

ZYZ-488: A Technical Guide to its Preclinical Profile

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Compound of Interest

Compound Name: ZYZ-488

Cat. No.: B10775305

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Disclaimer: This document summarizes publicly available preclinical data for the research compound **ZYZ-488**. The information is derived from a primary scientific publication focused on its synthesis, mechanism of action, and initial efficacy. No dedicated, comprehensive toxicology studies, such as the determination of LD50 or NOAEL values, are available in the public domain. The data presented herein should be interpreted within the context of early-stage, discovery-focused research and not as a complete safety and toxicity profile.

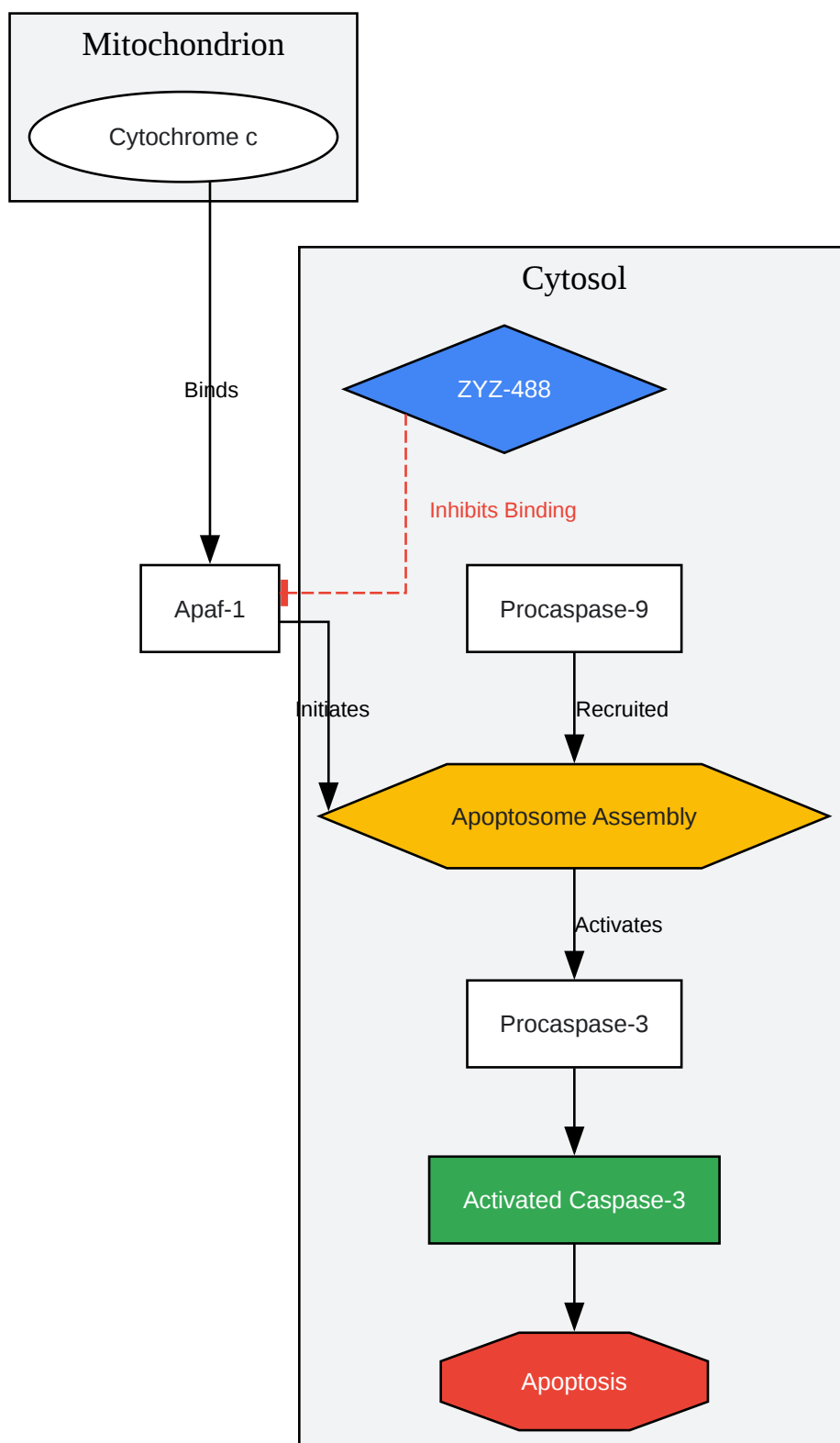
Executive Summary

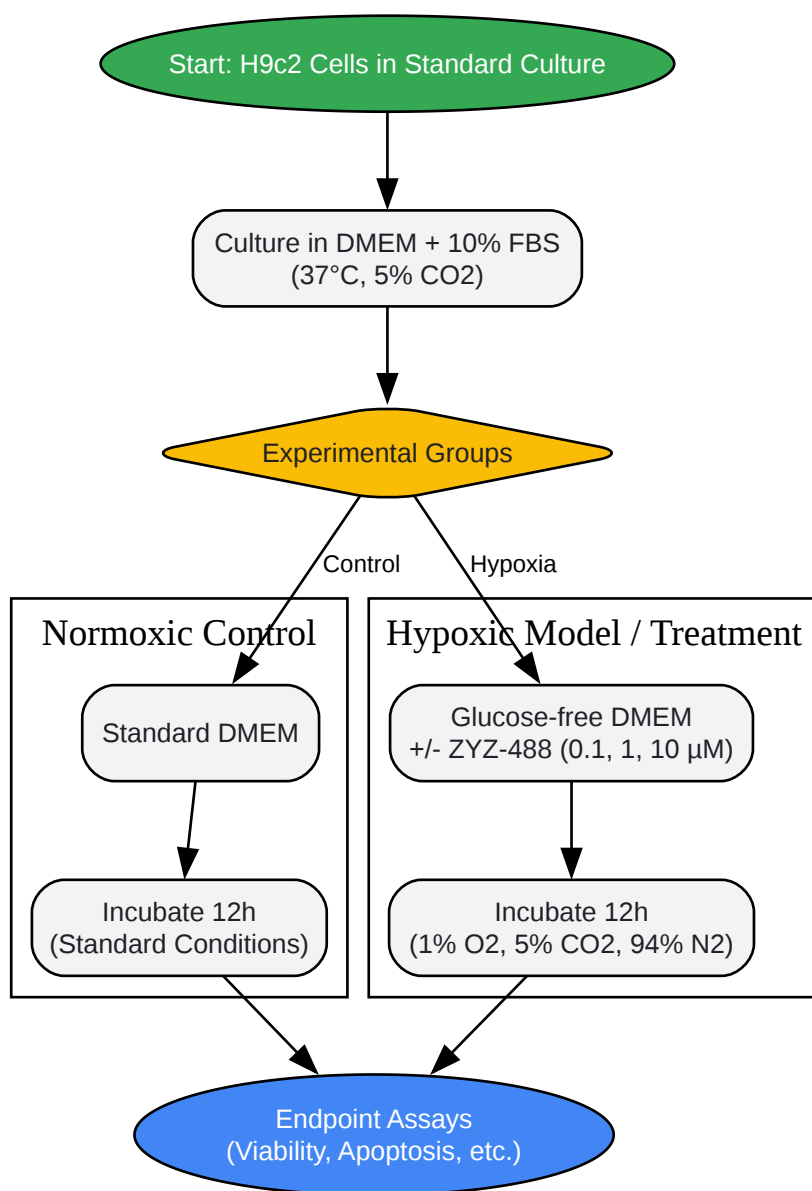
ZYZ-488 is a novel small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1). [1] It is the primary active metabolite of Leonurine (also known as SCM-198), an alkaloid isolated from *Herba leonuri*. [1] Preclinical research has demonstrated that **ZYZ-488** exhibits significant cardioprotective effects in a cellular model of hypoxia. [1] The compound functions by directly binding to the Caspase Recruitment Domain (CARD) of Apaf-1, thereby inhibiting the formation of the apoptosome and subsequent activation of procaspase-9 and procaspase-3. [1] This mechanism effectively blocks the intrinsic pathway of apoptosis. While formal safety and toxicology data are not publicly available, the initial studies provide foundational information on its biological activity and a basis for further investigation.

Mechanism of Action: Inhibition of the Apoptosome

ZYZ-488 exerts its anti-apoptotic effect by intervening at a critical juncture in the intrinsic apoptosis pathway. Under conditions of cellular stress, such as hypoxia, cytochrome c is released from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9, forming a complex known as the apoptosome. This complex cleaves and activates procaspase-9, which in turn activates effector caspases like procaspase-3, leading to programmed cell death.

ZYZ-488 directly interferes with this process by binding to the caspase recruitment site of Apaf-1. [1] This binding action physically blocks the interaction between Apaf-1 and procaspase-9, thus preventing the formation of a functional apoptosome and halting the downstream caspase activation cascade. [1]





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References

- 1. The discovery of a novel inhibitor of apoptotic protease activating factor-1 (Apaf-1) for ischemic heart: synthesis, activity and target identification - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YZZ-488: A Technical Guide to its Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775305#yzz-488-safety-and-toxicity-profile]

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